5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one
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Overview
Description
5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, a benzimidazole ring, and a pyridazinone core
Preparation Methods
The synthesis of 5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with dichloromethane under basic conditions to form the benzodioxole ring.
Chloromethylation: The benzodioxole ring is then chloromethylated using formaldehyde and hydrochloric acid.
Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by reacting o-phenylenediamine with formic acid.
Chemical Reactions Analysis
5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to the disruption of cellular processes such as DNA replication and protein synthesis. This inhibition results in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
When compared to similar compounds, 5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one stands out due to its unique combination of structural features. Similar compounds include:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety but differ in their core structures and biological activities.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also contain the benzodioxole moiety but have different substituents and applications.
Properties
Molecular Formula |
C20H16ClN5O3 |
---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylamino)-4-chloro-2-(1-methylbenzimidazol-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C20H16ClN5O3/c1-25-15-5-3-2-4-13(15)24-20(25)26-19(27)18(21)14(10-23-26)22-9-12-6-7-16-17(8-12)29-11-28-16/h2-8,10,22H,9,11H2,1H3 |
InChI Key |
SPOXQSKMGFSISU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3C(=O)C(=C(C=N3)NCC4=CC5=C(C=C4)OCO5)Cl |
Origin of Product |
United States |
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